molecular formula C20H21NO3 B1253896 Uvariopsine

Uvariopsine

Cat. No.: B1253896
M. Wt: 323.4 g/mol
InChI Key: VOBOKMKHEYYRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uvariopsine is a phenanthrene alkaloid isolated from the plant Dennettia tripetala . With the molecular formula C20H21NO3 and a molecular weight of 323.15 g/mol, it is a natural product of significant interest in biomedical research . Its primary research value lies in its potent anti-inflammatory and cardiovascular-protective properties. Studies have demonstrated that this compound is a powerful inhibitor of angiotensin II (Ang-II)-induced leukocyte-endothelial cell interactions in vivo . The compound's mechanism of action is multifaceted: it functions as a reactive oxygen species (ROS) scavenger, inhibits endothelial P-selectin upregulation, and acts as a Platelet-Activating Factor (PAF) receptor antagonist by blocking the binding of [3H]PAF to leukocytes and inhibiting PAF-induced elevations in intracellular calcium . These mechanisms underpin its efficacy in reducing leukocyte recruitment, a key process in inflammatory and cardiovascular disease states such as atherosclerosis . Furthermore, research suggests therapeutic potential for this compound in hepatoprotection, with evidence indicating it can aid bile secretion and attenuate hepatic disorders . This product is intended for research purposes only, specifically for investigating pathways involved in inflammation, cardiovascular disease, and liver health. It is not for diagnostic or therapeutic use and is strictly prohibited for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(9-methoxynaphtho[2,1-g][1,3]benzodioxol-5-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C20H21NO3/c1-21(2)9-8-14-11-18-20(24-12-23-18)19-16(14)6-4-13-10-15(22-3)5-7-17(13)19/h4-7,10-11H,8-9,12H2,1-3H3

InChI Key

VOBOKMKHEYYRGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=C(C3=C1C=CC4=C3C=CC(=C4)OC)OCO2

Synonyms

uvariopsine

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

Uvariopsine's ability to inhibit leukocyte accumulation suggests a potential role in treating cardiovascular diseases characterized by excessive inflammation. Studies utilizing intravital microscopy demonstrated that this compound effectively reduced leukocyte-endothelial cell interactions induced by angiotensin II, indicating its potential as a therapeutic agent for conditions like hypertension and atherosclerosis .

Anti-inflammatory Properties

The compound's anti-inflammatory properties make it a candidate for further research into treatments for chronic inflammatory conditions. By blocking pathways involved in leukocyte recruitment and activation, this compound may help manage diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Study Findings Application
Effect of this compound on Angiotensin II-induced Leukocyte Interactions (2003)Demonstrated that this compound cosuperfusion completely inhibited leukocyte adhesion induced by angiotensin II at concentrations as low as 0.1 µM .Potential treatment for cardiovascular diseases involving inflammation.
This compound's Role in Reactive Oxygen Species Reduction (2003)Showed that this compound significantly reduced reactive oxygen species generation in endothelial cells stimulated by angiotensin II .Implications for oxidative stress-related diseases.
Calcium Modulation in Neutrophils (2003)Found that this compound inhibited PAF-induced increases in intracellular calcium levels, suggesting a mechanism for regulating inflammatory responses .Could be beneficial in managing acute inflammatory responses.

Preparation Methods

Methanol-Based Extraction

The primary method involves macerating 1–2 kg of powdered root in methanol (5–10 L) for 24–48 hours at room temperature. Methanol’s polarity facilitates the dissolution of alkaloids, including this compound. The mixture is filtered through cheesecloth or vacuum-filtered to remove particulates, and the filtrate is concentrated under reduced pressure at 40°C using a rotary evaporator.

Table 1: Solvent Extraction Parameters

ParameterMethanol ExtractionEthanol Extraction
Solvent volume5–10 L5 L
Extraction time24–48 hours24 hours
Temperature25°C25°C
Concentration methodRotary evaporationRotary evaporation

Ethanol as an Alternative Solvent

Ethanol (98% v/v) has been used for bulk extraction of D. tripetala roots, yielding crude extracts rich in antioxidants. While this method is less specific for this compound, it highlights the versatility of alcohol-based solvents for initial alkaloid enrichment.

Chromatographic Purification

Silica Gel Column Chromatography

The concentrated methanolic extract undergoes sequential silica gel column chromatography. The stationary phase (200–300 mesh silica) is packed into glass columns, and the extract is eluted with gradients of nonpolar to polar solvents (e.g., hexane → ethyl acetate → methanol). this compound typically elutes in intermediate polarity fractions, detected via thin-layer chromatography (TLC) using Dragendorff’s reagent for alkaloid visualization.

High-Performance Liquid Chromatography (HPLC)

For higher purity, semi-preparative HPLC with C18 columns and acetonitrile-water mobile phases (70:30 v/v) is employed. UV detection at 254 nm identifies this compound-rich fractions, which are collected and lyophilized.

Structural Elucidation

Nuclear Magnetic Resonance (NMR)

This compound’s structure is confirmed through 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectroscopy. Key signals include:

  • ¹H NMR (CDCl₃): δ 6.85 (s, H-1), δ 3.85 (s, OCH₃), δ 2.45 (t, N(CH₃)₂).

  • ¹³C NMR (CDCl₃): δ 152.1 (C-9 OCH₃), δ 56.3 (N(CH₃)₂).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₁NO₃ ([M+H]⁺ m/z 324.1598).

Table 2: Key Spectroscopic Data for this compound

TechniqueData
¹H NMRδ 6.85 (s, 1H), δ 3.85 (s, 3H), δ 2.45 (t, 6H)
¹³C NMRδ 152.1 (C-OCH₃), δ 56.3 (N(CH₃)₂)
HRMSm/z 324.1598 ([M+H]⁺, calc. 324.1594)

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive stereochemical assignment, though published data remain limited.

Yield Optimization Challenges

Yields of this compound are highly variable (0.01–0.1% w/w) due to seasonal variations in alkaloid content and extraction efficiency. Strategies to improve yield include:

  • Sonication-assisted extraction: Ultrasonic waves enhance solvent penetration.

  • pH-dependent partitioning: Adjusting pH to precipitate non-alkaloid impurities.

Synthetic Routes (Theoretical Considerations)

While no synthetic protocols are explicitly documented, retrosynthetic analysis suggests:

  • Core structure assembly: Friedel-Crafts acylation to construct the naphthobenzodioxole moiety.

  • Side-chain introduction: Gabriel synthesis for the dimethylaminoethyl group.

  • Methoxy group installation: O-methylation using methyl iodide and base.

Quality Control and Reproducibility

  • Purity assessment: HPLC purity >95% with UV/Vis detection.

  • Stability studies: this compound degrades at >40°C; storage at -20°C in amber vials is recommended .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Uvariopsine, and how can reproducibility challenges be addressed?

  • This compound synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps should be validated using spectroscopic techniques (e.g., NMR, IR) and chromatographic purity checks. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) meticulously and cross-validate with independent replication studies .

Q. How can researchers structurally elucidate this compound and distinguish it from related alkaloids?

  • Employ X-ray crystallography for definitive structural confirmation. Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula determination and 2D-NMR (e.g., COSY, NOESY) to resolve stereochemistry. Compare spectral data with existing databases to rule out structural analogs .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using purified proteins. Include positive/negative controls and dose-response curves. For cytotoxicity, use cell viability assays (MTT/XTT) across multiple cell lines to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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